
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that has been shown to selectively target RNA polymerase I (Pol I) transcription. This molecule has been studied extensively for its potential as a cancer therapy, as it has shown promise in inhibiting the growth of cancer cells in vitro and in vivo. In
Wirkmechanismus
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide works by binding to the DNA template of Pol I and preventing the transcription of ribosomal RNA (rRNA). This leads to a reduction in the production of ribosomes, which are essential for protein synthesis and cell growth. In cancer cells, which have a high demand for protein synthesis, the inhibition of Pol I transcription can lead to cell death.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide has also been shown to have effects on normal cells. In particular, it has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle arrest and apoptosis. These effects may limit the usefulness of N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide as a cancer therapy, as they may lead to toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide is that it is relatively easy to synthesize, making it readily available for use in lab experiments. However, it can be difficult to work with due to its low solubility and tendency to form aggregates. Additionally, its effects on normal cells may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several areas of future research that could be explored with N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide. One area is the development of more potent and selective inhibitors of Pol I transcription. Another area is the exploration of combination therapies that could enhance the effectiveness of N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide. Finally, the effects of N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide on normal cells could be further studied to better understand its potential toxicity and identify ways to mitigate this toxicity.
In conclusion, N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide is a promising small molecule inhibitor that has shown potential as a cancer therapy. Its ability to selectively target Pol I transcription in cancer cells makes it an attractive target for further research. However, its effects on normal cells and limitations in lab experiments must be carefully considered when exploring its potential as a cancer therapy.
Synthesemethoden
The synthesis of N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide involves several steps, starting with the reaction of 2-cyanopyridine with cyclopentylmagnesium bromide to form N-cyclopentyl-2-cyanopyridine. This compound is then reacted with ethylamine to form N-cyclopentyl-6-(ethylamino)pyridine-2-carboxamide, which is then converted to N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide through a series of reactions involving N-methylation and carboxamide formation.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide has been extensively studied for its potential as a cancer therapy, as it has been shown to selectively target Pol I transcription in cancer cells. Pol I transcription is a critical process for the growth and proliferation of cancer cells, and inhibiting this process can lead to the death of cancer cells. N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide has been shown to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-14-12-8-7-10(9-15-12)13(17)16-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMQWAXXADBWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine](/img/structure/B7554659.png)

![(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7554670.png)
![[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7554678.png)

![(E)-3-(5-methylfuran-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7554699.png)
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)
